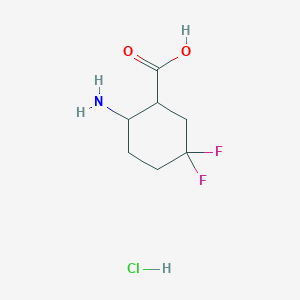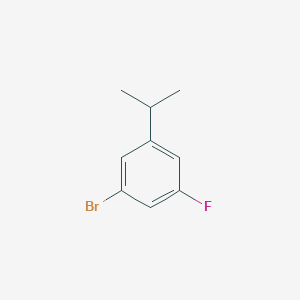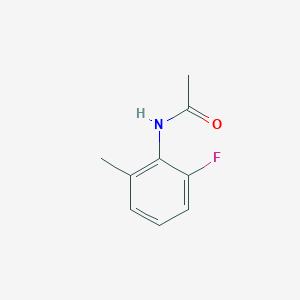
pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate: is a complex organic compound featuring a pyridine ring, a phenyl group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyridine and piperidine moieties. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of pyridine derivatives with phenyl-substituted pyrazole derivatives.
Cyclization Reactions: Cyclization steps are crucial to form the piperidine ring, often using reagents like acetic acid or iodine(III) compounds.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can reduce certain functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Chemistry and Biology:
Catalysts: This compound can serve as a catalyst in organic synthesis, facilitating various chemical reactions.
Biological Probes: It can be used as a probe in biological studies to understand cellular processes.
Medicine:
Antimicrobial Agents: Research into its antimicrobial properties, which could lead to new treatments for infections.
Industry:
Material Science: Use in the development of new materials with unique properties.
作用機序
The mechanism by which pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or industrial outcomes. The exact mechanism would depend on the specific application and the biological system .
類似化合物との比較
Pyridin-4-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Pyridin-3-yl 4-(2-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-4-yl)piperidine-1-carboxylate
Uniqueness: Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is unique due to its specific arrangement of functional groups and the resulting chemical properties. This arrangement can lead to distinct reactivity and biological activity compared to similar compounds.
特性
分子式 |
C20H20N4O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H20N4O2/c25-20(26-17-7-4-10-21-14-17)24-11-8-16(9-12-24)19-13-18(22-23-19)15-5-2-1-3-6-15/h1-7,10,13-14,16H,8-9,11-12H2,(H,22,23) |
InChIキー |
CMPPXGPRENQCHZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)


![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)

![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)




